molecular formula C16H17ClN2O2S B2363364 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone CAS No. 1797093-33-4

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B2363364
CAS No.: 1797093-33-4
M. Wt: 336.83
InChI Key: SYFINWAEUQHNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17ClN2O2S and its molecular weight is 336.83. The purity is usually 95%.
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Scientific Research Applications

Chlorophenols and Environmental Applications

Research on chlorophenols, such as 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, has shown their significance in environmental science, particularly due to their presence in industrial wastewater and their moderate to high persistence depending on environmental conditions. Chlorophenols are noted for their moderate toxic effects to both mammalian and aquatic life, with a strong organoleptic effect, highlighting the importance of monitoring and managing their levels in the environment to prevent potential adverse impacts on aquatic ecosystems and human health (Krijgsheld & Gen, 1986).

Isothiazolinones and Antimicrobial Properties

Isothiazolinones, such as methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI), have been extensively studied for their broad-spectrum antimicrobial properties, making them valuable in cosmetics, toiletries, and industrial applications. However, their potential for causing allergic reactions underscores the need for careful consideration in their use and the ongoing search for safer alternatives (Fewings & Menné, 1999).

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-11-13(10-18-21-11)16(20)19-7-6-15(22-9-8-19)12-4-2-3-5-14(12)17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFINWAEUQHNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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